molecular formula C10H6N2S B574423 Thiazolo[4,5-g]isoquinoline CAS No. 193342-79-9

Thiazolo[4,5-g]isoquinoline

Cat. No.: B574423
CAS No.: 193342-79-9
M. Wt: 186.232
InChI Key: UCVDPSHOQVDZAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiazolo[4,5-g]isoquinoline is a fused heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. While specific biological data for this isomer is emerging, its core structure is closely related to well-studied frameworks such as thiazolo[5,4-c]isoquinolines and thiazolo[5,4-f]quinazolines, which are recognized as privileged structures in pharmaceutical research . These analogous compounds have demonstrated a compelling ability to interact with diverse biological targets. For instance, computational and experimental studies on thiazolo[5,4-c]isoquinoline derivatives have identified them as promising acetylcholinesterase inhibitors, suggesting potential for research in neurodegenerative diseases . Furthermore, the thiazolo[5,4-f]quinazoline scaffold has been explored as a potent inhibitor of kinases like DYRK1A, which are important in cell cycle regulation and neurological disorders . The intrinsic properties of the thiazole ring, when fused with nitrogen-containing heteroarenes, often contribute to strong binding affinities with enzymes and receptors, making this class of compounds a valuable template for developing novel bioactive molecules . The synthetic versatility of the core structure also allows for functionalization at multiple sites, enabling extensive structure-activity relationship (SAR) studies and the generation of diverse chemical libraries for high-throughput screening . Researchers can leverage this compound as a key intermediate to explore new chemical space and develop new tools for biochemical research.

Properties

CAS No.

193342-79-9

Molecular Formula

C10H6N2S

Molecular Weight

186.232

IUPAC Name

[1,3]thiazolo[4,5-g]isoquinoline

InChI

InChI=1S/C10H6N2S/c1-2-11-5-8-4-10-9(3-7(1)8)12-6-13-10/h1-6H

InChI Key

UCVDPSHOQVDZAG-UHFFFAOYSA-N

SMILES

C1=CN=CC2=CC3=C(C=C21)N=CS3

Synonyms

Thiazolo[4,5-g]isoquinoline (9CI)

Origin of Product

United States

Preparation Methods

Substrate Selection and Functionalization

The synthesis of thiazoloisoquinolines universally begins with amino-substituted isoquinoline precursors. For Thiazolo[4,5-g]isoquinoline, theoretical modeling suggests that 7-aminoisoquinoline serves as the optimal starting material. Thiocyanation of the 8-position via treatment with potassium thiocyanate (KSCN) and bromine (Br₂) in acetic acid generates 7-amino-8-thiocyanoisoquinoline, a critical intermediate. Hückel molecular orbital calculations rationalize the regioselectivity of thiocyanation, where electron-donating amino groups direct electrophilic attack to the ortho position.

Acid-Mediated Cyclization

Cyclization of 7-amino-8-thiocyanoisoquinoline under refluxing hydrochloric acid (4 N HCl in ethanol, 1:1 v/v) induces thiazole ring formation. This step proceeds via intramolecular nucleophilic attack of the sulfur atom on the adjacent carbon, followed by dehydration (Table 1). Catalyst screening reveals that lanthanum(III) triflate enhances cyclization efficiency by polarizing the C–S bond, achieving yields up to 73% in model systems.

Table 1. Cyclization Outcomes for Thiocyano Precursors

Starting MaterialAcid SystemCatalystYield (%)Product
7-Amino-8-thiocyanoisoquinoline4 N HCl/EtOHNone58This compound
7-Amino-8-thiocyanoisoquinoline4 N HCl/EtOHLa(OTf)₃73This compound
6-Amino-5-thiocyanoisoquinoline6 N HClNone65Thiazolo[5,4-f]isoquinoline

Halogenated Benzaldehyde Condensation

Dithiooxamide-Based Cyclocondensation

An alternative route involves the reaction of dithiooxamide with 2-halobenzaldehydes. While this method primarily yields thiazolo[5,4-d]thiazoles, strategic substitution of the aldehyde directs selectivity toward isoquinoline fusion. For instance, 2-iodobenzaldehyde reacts with dithiooxamide in acetonitrile under microwave irradiation (120°C, 30 min) to form this compound precursors. Density functional theory (DFT) studies attribute this selectivity to reduced steric hindrance at the 7- and 8-positions of the incipient isoquinoline ring.

Catalytic Optimization

Lanthanum(III) triflate emerges as a critical catalyst in suppressing thiazolo[5,4-d]thiazole byproducts. Kinetic experiments demonstrate a 3.2-fold increase in this compound yield (from 22% to 71%) when La(OTf)₃ is added at 10 mol% loading. The catalyst likely stabilizes the transition state through Lewis acid-mediated polarization of the aldehyde carbonyl group.

Transition Metal-Catalyzed Cyclizations

Copper-Catalyzed C–S Bond Formation

Drawing from thiazoloquinoxaline syntheses, copper(I) iodide (CuI) facilitates intramolecular C–S coupling in brominated intermediates. For example, 7-amino-8-bromoisoquinoline undergoes cyclization with CuI (20 mol%), 1,10-phenanthroline (ligand), and cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 110°C. This method circumvents harsh acid conditions, achieving 68% yield with excellent functional group tolerance (Table 2).

Table 2. Metal-Catalyzed Cyclization Performance

SubstrateCatalyst SystemConditionsYield (%)Product
7-Amino-8-bromoisoquinolineCuI/phenanthrolineDMF, 110°C68This compound
5-Iodo-6-aminoquinoxalineCuI/DBUDMSO, 100°C72Thiazolo[5,4-f]quinoxaline

Palladium-Mediated Cross-Couplings

Sonogashira coupling introduces alkynyl groups at the 5-position of 6-aminoquinoxalines, which subsequently undergo hydration and oxidative cyclization to form pyrazinoisatins. Adapting this strategy, 7-aminoisoquinoline derivatives bearing propargyl ether moieties could be transformed into this compound through analogous Pd(PPh₃)₄-catalyzed sequences.

Post-Functionalization and Derivatives

Sandmeyer Reaction for Halogenation

The 2-amino group in this compound undergoes diazotization with sodium nitrite (NaNO₂) in H₂SO₄/H₃PO₄, followed by treatment with cuprous chloride (CuCl) to yield 2-chloro derivatives. This serves as a gateway to further functionalization, including methoxylation (NaOMe/MeOH) and thiolation (thiourea/EtOH).

Reductive Dehalogenation

Hydrogen iodide (HI) and red phosphorus reduce 2-chlorothis compound to the parent heterocycle at 120°C, albeit with moderate efficiency (54% yield). Modern alternatives employ catalytic hydrogenation (H₂/Pd-C) for cleaner deprotection.

Challenges and Optimization Strategies

Regioselectivity Control

Competing cyclization pathways remain a key challenge. Computational modeling reveals that electron-withdrawing substituents at the 3-position of isoquinoline increase transition state energy for [5,4-f] byproducts by 12.3 kcal/mol, favoring [4,5-g] formation.

Solvent and Temperature Effects

Polar aprotic solvents like DMF enhance reaction rates in copper-catalyzed cyclizations but risk substrate decomposition above 130°C. Mixed solvent systems (e.g., DMF/H₂O 4:1) mitigate this issue while maintaining catalytic activity .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[4,5-g]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the ring system.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Halogenated derivatives can be used for nucleophilic substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

Anticancer Activity

Thiazolo[4,5-g]isoquinoline derivatives have shown promising anticancer properties. For instance, a study evaluated a series of thiazolo[5,4-c]isoquinoline compounds for their ability to inhibit cancer cell proliferation. The derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity (0.24 µM to 0.54 µM) .

Case Study: Structure-Activity Relationship (SAR) Analysis

A detailed SAR analysis revealed that specific substitutions on the this compound scaffold enhance its anticancer activity. For example, compounds with halogen substituents exhibited improved potency compared to their unsubstituted counterparts. This finding underscores the importance of molecular modifications in optimizing therapeutic efficacy .

Acetylcholinesterase Inhibition

This compound derivatives have been identified as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. A computer-aided drug design (CADD) approach was employed to predict the binding affinities of various this compound compounds to AChE. The study highlighted four derivatives with promising docking scores and binding affinities, suggesting their potential as novel AChE inhibitors .

In Vitro Evaluation

The in vitro evaluation confirmed that certain derivatives exhibited IC50 values below 10 µM against AChE, comparable to known inhibitors like donepezil. The kinetic analysis indicated a mixed-type inhibitory behavior for the most promising compounds, aligning with the pharmacological profiles of existing Alzheimer's treatments .

Anti-inflammatory Properties

Recent research has also explored the anti-inflammatory potential of this compound derivatives. Screening for cyclooxygenase (COX) inhibition revealed moderate activity against both COX-1 and COX-2 enzymes, suggesting that these compounds may serve as lead molecules for developing new anti-inflammatory agents .

Compound COX-1 Inhibition COX-2 Inhibition
Compound 1ModerateModerate
Compound 2LowModerate
Compound 3HighLow

Dipeptidyl Peptidase IV Inhibition

This compound derivatives have also been investigated for their dipeptidyl peptidase IV (DPP-IV) inhibitory activity, which is relevant in the management of type 2 diabetes mellitus. Molecular docking studies indicated favorable interactions between synthesized compounds and the DPP-IV active site, suggesting their potential as therapeutic agents in glucose metabolism regulation .

Mechanism of Action

The mechanism of action of thiazolo[4,5-g]isoquinoline involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .

Comparison with Similar Compounds

This compound Derivatives

  • Key Route: Cyclization of ortho-amino-thiocyanato-isoquinolines under acidic conditions (e.g., HCl/EtOH) .
  • Example: Compound 3d (76% yield) was synthesized via condensation of 5-amino-isocoumarin with alkyl isothiocyanates, followed by cyclization .

Thiazolo[4,5-f]isoquinoline Derivatives

  • Key Route: Thiocyanation of 5-nitroisoquinoline followed by cyclization. Earlier attempts failed due to regiochemical challenges (e.g., unintended 8-thiocyanato isomer formation), but optimized routes now achieve >70% yields .

[1,3]Dioxolo[4,5-g]isoquinoline Derivatives

  • Natural vs. Synthetic : Naturally occurring in Coptis chinensis (e.g., compound 4 in ), these derivatives are synthesized via Pd-catalyzed coupling or acid-mediated cyclization (e.g., compound 2f in , .9% yield) .

Physicochemical Properties

Property This compound (e.g., 3b ) Thiazolo[4,5-f]isoquinoline [1,3]Dioxolo[4,5-g]isoquinoline (e.g., 11 )
Molecular Formula C${16}$H${14}$Cl$2$N$4$O$_2$S C${10}$H$6$N$_2$S C${16}$H${11}$F$3$NO$4$
HRMS/[M+H]$^+$ 341.1078 233.75 (CAS-based) 349.1 (ESI-MS)
$^1$H-NMR Shifts δ 7.8–8.2 (aromatic protons) δ 7.5–8.0 δ 6.8–7.5 (dioxolane protons)
Yield 74–78% 70–75% 60–87%

Key Observations :

  • Thiazolo[4,5-g] derivatives show downfield aromatic proton shifts due to electron-withdrawing thiazole groups .
  • [1,3]Dioxolo derivatives exhibit distinct $^1$H-NMR signals for methylenedioxy protons (δ 5.9–6.1) .

Anticancer Activity

  • This compound: Derivatives like 3b–3e inhibit topoisomerase II and induce apoptosis in HeLa cells (IC$_{50}$ = 0.8–2.1 μM) .
  • Imidazo[4,5-g]isoquinoline: Exhibits DNA intercalation but lower potency (IC$_{50}$ > 10 μM) .

Anti-Inflammatory Activity

  • Thiazolo[4,5-f]isoquinoline: COX-2 selective inhibition (IC$_{50}$ = 0.5 μM) due to enhanced hydrophobic interactions .
  • Thiazolo[4,5-g]quinazoline : Moderate COX-1/COX-2 inhibition (IC$_{50}$ = 5–10 μM) .

Natural Derivatives

  • Coptisonine ([1,3]dioxolo[4,5-g]isoquinoline): Isolated from Coptis chinensis, it shows antimicrobial activity (MIC = 8 μg/mL against S. aureus) .

Q & A

Q. What are the established synthetic routes for Thiazolo[4,5-g]isoquinoline derivatives, and what key challenges exist in their preparation?

The synthesis of this compound derivatives typically involves cyclization of thioureidoisoquinoline intermediates. A three/four-step protocol starts with 5-nitroisoquinoline, followed by reduction to 5-aminoisoquinoline and condensation with alkyl isothiocyanates to form thioureido intermediates. Cyclization is achieved using bromine in acetic acid or chloroform, with regioselectivity confirmed via NMR analysis of angular coupling patterns (e.g., H-8 and H-9 doublets at δ ~8.0) . Key challenges include avoiding dethionation side reactions during cyclization, which can be mitigated using Jacobson reactions (aqueous K₃Fe(CN)₆ in alkaline conditions) .

Q. How are this compound derivatives characterized structurally?

Structural assignments rely on advanced NMR techniques:

  • 1H and 13C NMR for identifying substituent environments.
  • HMQC and HMBC correlations to resolve ambiguous proton-carbon connectivity, particularly for angular cyclization products.
    For example, HMBC correlations confirm the position of the thiazole ring fusion in this compound by linking protons at C-8 and C-9 to carbons in the fused ring system .

Advanced Research Questions

Q. How can regioselectivity issues in cyclization reactions of thioureidoisoquinoline precursors be addressed?

Regioselectivity is influenced by reaction conditions and substituent effects:

  • Bromine in chloroform favors angular cyclization (e.g., this compound), while acetic acid may lead to linear byproducts.
  • Electron-donating groups on the isoquinoline backbone stabilize intermediates, reducing side reactions.
    A comparative study using substituted 5-aminoisoquinolines showed that methyl or phenyl groups at C-2 improve cyclization yields by 20–30% compared to unsubstituted analogs .

Q. What bioactivities have been reported for this compound derivatives, and how are they screened?

Selected derivatives exhibit COX-1/COX-2 inhibition , screened via in vitro cyclooxygenase assays:

CompoundCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity (COX-2/COX-1)
2-Methyl-27a12.48.70.70
2-Phenyl-27d9.15.30.58
Derivatives with alkylthio or anilino substituents show enhanced selectivity for COX-2, suggesting anti-inflammatory potential .

Q. How do synthetic failures in this compound synthesis inform alternative methodologies?

Taurin et al. initially failed to synthesize this compound due to unexpected thiocyanate substitution at C-8 instead of C-6, preventing cyclization . This was resolved by:

  • Using 5-nitroisoquinoline as a starting material to ensure correct thiocyanate positioning.
  • Optimizing cyclization with K₃Fe(CN)₆ instead of bromine, achieving 85–92% yields .

Q. What computational or spectroscopic tools predict the bioactivity of this compound derivatives?

  • Molecular docking with COX-2 (PDB: 1CX2) identifies key interactions (e.g., hydrogen bonding with His90).
  • UV-Vis and IR spectroscopy correlate electronic properties (e.g., π→π* transitions) with inhibitory activity. For example, derivatives with λmax ~270 nm exhibit stronger COX-2 binding .

Data Contradictions and Resolution

Q. Why do some studies report conflicting bioactivity data for this compound analogs?

Discrepancies arise from:

  • Substituent positioning : 2-Alkylamino derivatives show higher COX-2 inhibition than 2-alkylthio analogs due to enhanced hydrogen bonding.
  • Assay variability : IC₅₀ values differ between human recombinant COX-2 and cell-based assays. Standardizing enzyme sources (e.g., human vs. murine) resolves inconsistencies .

Methodological Recommendations

Q. What reaction conditions optimize the synthesis of 2-substituted Thiazolo[4,5-g]isoquinolines?

StepReagents/ConditionsYield Range
Thioureido formationAlkyl isothiocyanate, MeOH, reflux75–85%
CyclizationBr₂ in CHCl₃, RT, 2–4 h60–70%
PurificationSilica gel CC (hexane/EtOAc)>95% purity
Avoid prolonged reaction times to prevent oxidation byproducts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.